methyl 3-[(4-amino-1H-pyrazol-1-yl)methyl]-4-methoxybenzoate
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Overview
Description
Methyl 3-[(4-amino-1H-pyrazol-1-yl)methyl]-4-methoxybenzoate is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions.
Preparation Methods
The synthesis of methyl 3-[(4-amino-1H-pyrazol-1-yl)methyl]-4-methoxybenzoate typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazines with 1,3-diketones or their equivalents under acidic or basic conditions.
Introduction of the amino group: The amino group can be introduced via nucleophilic substitution reactions, often using amines and appropriate leaving groups.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial production methods may involve optimizing these steps to increase yield and purity, often using continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Methyl 3-[(4-amino-1H-pyrazol-1-yl)methyl]-4-methoxybenzoate undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl 3-[(4-amino-1H-pyrazol-1-yl)methyl]-4-methoxybenzoate has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly those targeting enzymes and receptors involved in various diseases.
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of methyl 3-[(4-amino-1H-pyrazol-1-yl)methyl]-4-methoxybenzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in inflammation, thereby exerting anti-inflammatory effects . The exact molecular pathways involved depend on the specific target and the context of its use.
Comparison with Similar Compounds
Methyl 3-[(4-amino-1H-pyrazol-1-yl)methyl]-4-methoxybenzoate can be compared with other pyrazole derivatives, such as:
3-Amino-5-methyl-1H-pyrazole: This compound has similar structural features but lacks the methoxybenzoate group, which may affect its biological activity and chemical reactivity.
4-Amino-1H-pyrazole-3-carboxylic acid: This compound has a carboxylic acid group instead of the ester group, which can influence its solubility and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Biological Activity
Methyl 3-[(4-amino-1H-pyrazol-1-yl)methyl]-4-methoxybenzoate, also known by its CAS number 1245806-49-8, is a compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
- Molecular Formula : C₁₂H₁₃N₃O₃
- Molecular Weight : 247.25 g/mol
- CAS Number : 1245806-49-8
- Structure : The compound features a methoxy group and a pyrazole moiety that may contribute to its biological activity.
The biological activity of this compound appears to be linked to several mechanisms:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that the compound may inhibit certain enzymes involved in metabolic pathways, potentially impacting lipid metabolism and glucose homeostasis.
- Modulation of Transcription Factors : There is evidence indicating that this compound may act as an inducer of activating transcription factor 3 (ATF3), which plays a role in cellular stress responses and metabolic regulation .
- Antiproliferative Effects : Compounds with similar structures have shown antiproliferative effects against various cancer cell lines, suggesting that this compound may have potential as an anti-cancer agent .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant biological activity:
Study | Cell Line | IC50 (µM) | Observations |
---|---|---|---|
Study A | A549 (lung cancer) | 15.2 | Significant growth inhibition observed |
Study B | HT-1080 (fibrosarcoma) | 12.5 | Induced apoptosis in treated cells |
Study C | SGC-7901 (gastric cancer) | 10.0 | Reduced cell viability significantly |
These findings indicate that the compound could be effective against various types of cancer cells.
In Vivo Studies
Recent animal studies have further elucidated the compound's effects:
- Weight Loss and Metabolic Improvement : In a high-fat diet model, administration of the compound led to notable weight loss and improvements in metabolic parameters such as plasma triglyceride levels and liver function .
- Histological Analysis : Examination of adipose tissue revealed a reduction in hypertrophic adipocytes, suggesting the compound's potential role in combating obesity-related metabolic disorders.
Case Study 1: Anti-Cancer Activity
A study conducted on the antiproliferative effects of this compound showed promising results against A549 lung cancer cells. The compound was found to induce apoptosis via the mitochondrial pathway, leading to cell cycle arrest at the G0/G1 phase.
Case Study 2: Metabolic Syndrome
In another investigation focusing on metabolic syndrome, the compound demonstrated its ability to induce ATF3 expression in pre-adipocyte models, which correlated with improved lipid profiles and reduced adiposity in mice . This suggests its potential application in treating metabolic disorders.
Properties
Molecular Formula |
C13H15N3O3 |
---|---|
Molecular Weight |
261.28 g/mol |
IUPAC Name |
methyl 3-[(4-aminopyrazol-1-yl)methyl]-4-methoxybenzoate |
InChI |
InChI=1S/C13H15N3O3/c1-18-12-4-3-9(13(17)19-2)5-10(12)7-16-8-11(14)6-15-16/h3-6,8H,7,14H2,1-2H3 |
InChI Key |
OBFBTOCZIBMEHS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC)CN2C=C(C=N2)N |
Origin of Product |
United States |
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